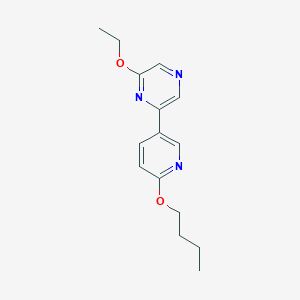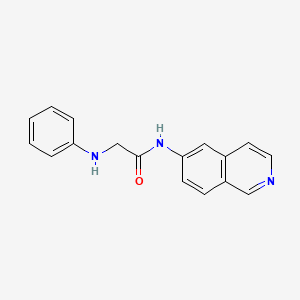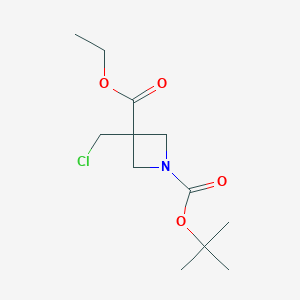
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes. This particular compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an indole core with a carboxylate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with formaldehyde in the presence of a Lewis acid catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-(3-(carboxylic acid)phenyl)-1H-indole-6-carboxylate.
Reduction: Formation of 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-2-carboxylate: Differing in the position of the carboxylate group on the indole ring.
Methyl 1-(4-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate: Differing in the position of the hydroxymethyl group on the phenyl ring.
Methyl 1-(3-(methoxymethyl)phenyl)-1H-indole-6-carboxylate: Differing in the substitution of the hydroxymethyl group with a methoxymethyl group.
These compounds share similar structural features but may exhibit different chemical reactivities and biological activities due to the variations in their functional groups and substitution patterns.
Eigenschaften
Molekularformel |
C17H15NO3 |
|---|---|
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
methyl 1-[3-(hydroxymethyl)phenyl]indole-6-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-6-5-13-7-8-18(16(13)10-14)15-4-2-3-12(9-15)11-19/h2-10,19H,11H2,1H3 |
InChI-Schlüssel |
SUQAPBKLNOLOKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2C3=CC=CC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11846343.png)





![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)
